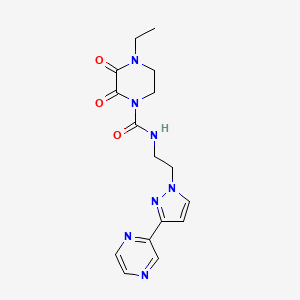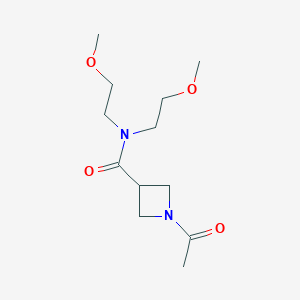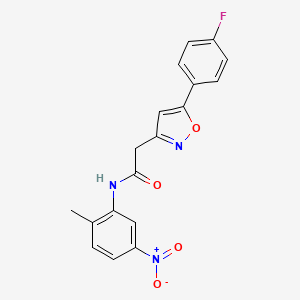![molecular formula C18H21N5O4 B2987853 3-(2,3-dihydroxypropyl)-1-methyl-8-(p-tolyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione CAS No. 2185684-78-8](/img/structure/B2987853.png)
3-(2,3-dihydroxypropyl)-1-methyl-8-(p-tolyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,3-dihydroxypropyl)-1-methyl-8-(p-tolyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione is a useful research compound. Its molecular formula is C18H21N5O4 and its molecular weight is 371.397. The purity is usually 95%.
BenchChem offers high-quality 3-(2,3-dihydroxypropyl)-1-methyl-8-(p-tolyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2,3-dihydroxypropyl)-1-methyl-8-(p-tolyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Mesoionic Purinone Analogs
Research on mesoionic purinone analogs, similar in structure to purine-2,8-dione, reveals their predominant existence in specific tautomeric forms and their ability to undergo hydrolytic ring-opening reactions. These findings are crucial for understanding the chemical behavior and potential reactivity of similar compounds, including the one mentioned (Coburn & Taylor, 1982).
Serotonin Transporter Activity
Studies on derivatives of imidazo[2,1-f]purine-2,4-dione have investigated their affinities for the serotonin transporter, highlighting their potential therapeutic uses. These studies also examine the compounds' acid-base properties, which are essential for their biological activity and solubility (Zagórska et al., 2011).
Biological Activity and Applications
Antiviral and Anticancer Potential
The synthesis and evaluation of imidazo[1,2-a]-s-triazine nucleosides, a related class of compounds, for their antiviral activity offer insights into the potential applications of similar compounds in treating viral infections. Moderate activity against rhinovirus suggests the therapeutic potential of these compounds (Kim et al., 1978).
Neuropharmacological Properties
Imidazo[2,1-f]purine-2,4-dione derivatives have been studied for their central activity, including potential antipsychotic, antidepressant, and anxiolytic-like properties. These compounds have been compared with known drugs like ziprasidone, indicating their possible use in treating affective disorders (Partyka et al., 2014).
Mécanisme D'action
Target of Action
It is widely used as a green phosphorescent dopant in highly-efficient light emitting diode (led) displays . This suggests that its primary targets could be the light-emitting components of these devices.
Mode of Action
The compound interacts with its targets by emitting green light when used as a dopant in OLED and TADF-OLED devices . This is likely due to the energy transitions within the compound’s molecular structure, which result in the emission of light at a specific wavelength.
Pharmacokinetics
Its solubility in chloroform, dichloromethane, and toluene suggests that it could be well-distributed in environments where these solvents are present.
Result of Action
The primary result of this compound’s action is the emission of green light when used as a dopant in OLED and TADF-OLED devices . This makes it valuable in the production of highly-efficient light-emitting diode (LED) displays.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the presence of the solvents in which it is soluble can affect its distribution and, consequently, its efficacy as a dopant . .
Propriétés
IUPAC Name |
2-(2,3-dihydroxypropyl)-4-methyl-6-(4-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O4/c1-11-3-5-12(6-4-11)21-7-8-22-14-15(19-17(21)22)20(2)18(27)23(16(14)26)9-13(25)10-24/h3-6,13,24-25H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKYCQPYLUFGFMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(CO)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,3-dihydroxypropyl)-1-methyl-8-(p-tolyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl N-(2-azabicyclo[2.1.1]hexan-4-yl)carbamate](/img/structure/B2987771.png)

![tert-butyl N-[(4-aminophenyl)methyl]-N-methylcarbamate](/img/structure/B2987776.png)
![2-[3-(5-Fluoropentyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2987779.png)







![4-(3,4-dimethoxyphenyl)-6-(3-isopropoxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2987789.png)
![N-butyl-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2987790.png)
